Basic red 2
Description
Historical Trajectories and Evolution of Research Focus
The origins of Basic Red 2, also known as Safranine T, trace back to the burgeoning synthetic dye industry of the 19th century, with its first isolation reported in 1859. nih.gov Initially, its primary application was in the textile industry for dyeing materials like wool, silk, and leather. mfa.org The evolution of its use in a research context began with its adoption as a biological stain. bionity.com A pivotal application that solidified its place in microbiology is its role as a counterstain in the Gram staining procedure, which classifies bacteria into Gram-positive and Gram-negative categories. macsenlab.combionity.com
Early research focused on its staining capabilities for various cellular components, including cell nuclei, cartilage, mucin, and mast cell granules. wikipedia.orgbionity.comchemicalbook.com Over time, the research focus has expanded significantly. Scientists began to investigate its electrochemical properties, recognizing its potential as a redox indicator in analytical chemistry. medchemexpress.comresearchgate.net More recent research has delved into its photophysical and photochemical properties, exploring its fluorescence and its behavior when exposed to light. nih.govjst.go.jp This has led to its use as a spectroscopic probe to study interactions with biological macromolecules like DNA and proteins. medchemexpress.complos.org Contemporary studies also explore its potential in advanced applications such as a photosensitizer in solar cells and as a component in the degradation of environmental pollutants. chemicalbook.commdpi.comresearchgate.net
Contemporary Scholarly Perspectives on this compound Relevance
In the current academic landscape, this compound continues to be a relevant and versatile compound. Its role as a biological stain remains fundamental in many laboratories for routine histological and cytological examinations. macsenlab.commacschem.us Researchers are also exploring its antibacterial properties, particularly against Gram-positive bacteria like S. aureus. nih.govmedchemexpress.com
A significant area of contemporary research involves the use of this compound as a spectroscopic probe. medchemexpress.com Its ability to intercalate into nucleic acids and bind to proteins allows for the investigation of these complex biological systems. medchemexpress.complos.org Spectroscopic and thermodynamic studies have been conducted to understand the binding mechanisms of Safranin T with molecules like polyriboadenylic acid (poly-A), revealing insights into nucleic acid structure and stability. plos.org
Furthermore, the electrochemical properties of this compound are being harnessed in the development of sensors and in studies related to electron transfer processes. nih.govresearchgate.net Research into the degradation of this compound itself is also a notable field, as it is considered a recalcitrant pollutant, and studies on its removal from water are ongoing. mdpi.comresearchgate.net Some studies have even investigated its potential use in forensic science for visualizing fingerprints. chemicalbook.com
Classification within Organic Dye Chemistry for Research Purposes
From a chemical standpoint, this compound is classified as a cationic or basic dye . scribd.com This classification is based on the presence of a positive charge in the molecule, which allows it to bind to negatively charged substrates, such as the nucleic acids and acidic proteoglycans found in cells. macsenlab.commedchemexpress.com
Structurally, this compound belongs to the azine class of dyes, specifically the phenazine (B1670421) group. mfa.orgresearchgate.netontosight.ai The core of the molecule is a phenazine ring system, which is responsible for its chromophoric (color-producing) properties. ontosight.ai The Colour Index Generic Name for this dye is C.I. This compound , and its C.I. Constitution Number is 50240. mfa.orgworlddyevariety.com Some sources also classify it within the quinone-imine class. mdpi.com
The table below summarizes the classification of this compound.
| Classification Type | Class |
| Ionic Nature | Cationic (Basic) Dye scribd.com |
| Chemical Structure | Azine Dye, Phenazine Dye mfa.orgresearchgate.netontosight.ai |
| Colour Index | C.I. This compound, C.I. 50240 mfa.orgworlddyevariety.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4.ClH/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17;/h3-11H,1-2H3,(H3,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARRHUQTFTUEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69882-16-2 | |
| Record name | Poly(safranine T) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69882-16-2 | |
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DSSTOX Substance ID |
DTXSID60874047 | |
| Record name | C.I. Basic Red 2 | |
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Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Dark brown solid; [MSDSonline] | |
| Record name | C.I. Basic Red 2 | |
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CAS No. |
477-73-6, 69882-16-2 | |
| Record name | Safranine | |
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| Record name | C.I. Basic Red 2 | |
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| Record name | BASIC RED 2 | |
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| Record name | Phenazinium, 3,7-diamino-2,8-dimethyl-5-phenyl-, chloride (1:1) | |
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| Record name | C.I. Basic Red 2 | |
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| Record name | 3,7-diamino-2,8-dimethyl-5-phenylphenazinium chloride | |
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| Record name | 3,7-diamine,2,8-dimethyl-5-phenyl phenazinium chloride, homopolymer | |
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| Record name | BASIC RED 2 | |
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| Record name | C.I. BASIC RED 2 | |
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Advanced Methodologies for Basic Red 2 Studies
Spectroscopic Characterization in Research
Spectroscopic techniques are fundamental in identifying and characterizing Basic Red 2. These methods rely on the interaction of the compound with electromagnetic radiation to reveal details about its molecular structure and electronic transitions.
Advanced UV-Vis Spectrophotometric Applications
Ultraviolet-Visible (UV-Vis) spectrophotometry is a key analytical method for studying this compound. technologynetworks.comsci-hub.sewikipedia.org This technique measures the absorption of UV or visible light by the compound, providing both qualitative and quantitative information. technologynetworks.comsci-hub.se The principle behind UV-Vis spectroscopy is that the amount of light absorbed by a sample is proportional to the concentration of the absorbing substance. wikipedia.org
In research, UV-Vis spectrophotometry is used to determine the concentration of this compound in solutions. wikipedia.org By measuring the absorbance at the wavelength of maximum absorption (λmax), a calibration curve can be created to quantify the dye's concentration in unknown samples. wikipedia.org This is particularly useful in studies monitoring the removal of the dye from aqueous solutions. For instance, in adsorption studies using date pits, UV-Vis spectroscopy was employed to determine the concentration of this compound before and after treatment, with the maximum absorbance for this compound observed at 520 nm.
The data from UV-Vis spectroscopy is typically presented as a spectrum with absorbance on the y-axis and wavelength on the x-axis. sci-hub.se The peak of this spectrum indicates the λmax, a characteristic property of the compound under specific conditions. sci-hub.se Modern spectrophotometers can cover a wide wavelength range, typically from 190 to 1100 nm, allowing for the analysis of a broad range of compounds. thermofisher.com
Table 1: UV-Vis Spectrophotometry Data for this compound
| Parameter | Value | Reference |
| λmax | 520 nm |
This table is interactive. Click on the headers to sort the data.
Fourier Transform Infrared Spectroscopy (FTIR) Analyses
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule like this compound. uci.edurtilab.com The method works by passing infrared radiation through a sample and measuring the amount of radiation absorbed at different frequencies. uci.edu This absorption corresponds to the vibrational frequencies of the chemical bonds within the molecule, creating a unique "molecular fingerprint". uci.edurtilab.com
In the context of this compound research, FTIR is used to characterize the compound and to study its interaction with other materials. For example, in a study on the adsorption of this compound onto date pits, FTIR analysis was performed on the raw date pits and after adsorption of the dye. researchgate.net The analysis revealed the presence of various functional groups on the surface of the date pits, such as hydroxyl, carbonyl, and C-H groups, which are potential binding sites for the dye. researchgate.net After adsorption, shifts in the positions and intensities of these peaks in the FTIR spectrum indicated the interaction between the dye molecules and the adsorbent surface.
The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). rtilab.com Specific peaks in the spectrum are indicative of particular functional groups. For example, a broad peak in the region of 3400 cm⁻¹ typically corresponds to O-H stretching vibrations, while peaks around 1600-1700 cm⁻¹ can be attributed to C=O stretching.
Table 2: Key FTIR Peaks for Adsorbent Before and After this compound Adsorption
| Wavenumber (cm⁻¹) Before Adsorption | Wavenumber (cm⁻¹) After Adsorption | Functional Group Assignment | Reference |
| ~3400 | Shifted | O-H stretching | researchgate.net |
| ~2920 | Shifted | C-H stretching | researchgate.net |
| ~1730 | Shifted | C=O stretching | researchgate.net |
| ~1620 | Shifted | C=C stretching (aromatic) | researchgate.net |
This table is interactive. Click on the headers to sort the data.
X-ray Diffraction (XRD) Characterization in Composite Systems
X-ray Diffraction (XRD) is a technique used to determine the crystalline structure of materials. jove.com It works by irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams. jove.com The resulting diffraction pattern provides information about the atomic and molecular arrangement within the material, indicating whether it is crystalline or amorphous. jove.com
In studies involving this compound, XRD is particularly useful when the dye is incorporated into a composite material. For instance, in the study of dye adsorption onto date pits, XRD analysis of the raw date pits showed a largely amorphous structure with some small crystalline peaks. researchgate.net This amorphous nature is considered beneficial for adsorption as it can facilitate the migration of dye ions to the surface. researchgate.net
Similarly, when studying the interaction of a dye like Congo Red with a biosorbent, XRD can confirm the amorphous and crystalline nature of the biosorbent material. chemmethod.com The diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), reveals sharp peaks for crystalline components and broad humps for amorphous phases. jove.com
Microscopic and Morphological Investigations
Microscopic techniques are essential for visualizing the surface features of materials and understanding how this compound interacts with them at a micro-level.
Scanning Electron Microscopy (SEM) for Material Interaction Studies
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of a sample. deringerney.comresearchgate.netminia.edu.eg It works by scanning a focused beam of high-energy electrons across the sample's surface. researchgate.net The interactions between the electrons and the atoms of the sample produce various signals, including secondary electrons, which are then used to form an image. deringerney.com
In research concerning this compound, SEM is invaluable for examining the surface of adsorbents before and after dye uptake. For example, SEM analysis of date pits used for this compound adsorption revealed a porous and heterogeneous surface structure. researchgate.net After the adsorption process, the SEM images showed that the surface of the date pits was covered by the dye molecules, confirming the effectiveness of the adsorption. researchgate.net This visual evidence is crucial for understanding the mechanism of interaction between the dye and the material.
Chromatographic Techniques in Research
Chromatography is a powerful separation technique used to separate, identify, and quantify the components of a mixture. fibre2fashion.comslideshare.nettandfonline.com It operates on the principle of distributing the components between two phases: a stationary phase and a mobile phase. slideshare.net Different components of the mixture travel through the stationary phase at different rates, leading to their separation. slideshare.net
Various chromatographic techniques are available, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). fibre2fashion.comtandfonline.commdpi.com In the context of textile and dye research, chromatography is essential for analyzing dye composition and purity. fibre2fashion.com For instance, HPLC coupled with a UV-Vis detector is a common method for the separation and quantitative determination of dyes in complex mixtures. sci-hub.sefibre2fashion.commdpi.com This technique offers high resolution and sensitivity, making it suitable for analyzing even trace amounts of substances. tandfonline.com
While specific research detailing the use of chromatographic techniques solely for this compound was not prevalent in the provided search results, the general application of these methods in dye analysis is well-established. fibre2fashion.commdpi.com For example, HPLC can be used to separate and quantify different components in a dye formulation or to monitor the degradation products of a dye in environmental samples.
Table 3: Common Chromatographic Techniques in Dye Analysis
| Technique | Principle | Typical Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | Separation and quantification of dyes in mixtures. | fibre2fashion.commdpi.com |
| Thin Layer Chromatography (TLC) | Adsorption on a thin layer of adsorbent material. | Qualitative analysis and screening of dyes. | fibre2fashion.commdpi.com |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile components in dyes or their degradation products. | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal analytical technique for the in-depth study of this compound and its transformation under various degradation processes. This powerful hyphenated method combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry, making it indispensable for identifying the transient and complex intermediates formed during the breakdown of this dye molecule. asm.orgresearchgate.net The application of LC-MS is crucial in elucidating the degradation pathways of this compound when subjected to advanced oxidation processes (AOPs) such as photocatalysis, sonolysis, and ozonation. mdpi.comresearchgate.net
In a typical LC-MS analysis of this compound degradation, an aqueous solution of the dye is first subjected to a specific degradation treatment, for instance, photocatalysis using a semiconductor catalyst like Niobium(V) oxide (Nb₂O₅) or Zinc Sulfide (ZnS) under UV or visible light irradiation. mdpi.comresearchgate.net Samples are collected at various time intervals during the degradation process to track the disappearance of the parent dye and the emergence of intermediate products. aimspress.com These samples are then injected into an LC system, often employing a reverse-phase column (e.g., C18), where the components of the mixture are separated based on their polarity. nih.gov The eluent from the LC column is subsequently introduced into the mass spectrometer. researchgate.net
Electrospray ionization (ESI) is a commonly utilized ionization source in these studies, as it is a soft ionization technique suitable for the polar and thermally labile molecules often encountered in dye degradation studies. nih.gov The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight information for the parent compound and its various degradation products. researchgate.net To gain further structural information, tandem mass spectrometry (MS/MS) is often employed. In this technique, specific ions of interest (precursor ions) are selected and subjected to collision-induced dissociation (CID), causing them to fragment. The resulting product ions provide a fragmentation pattern that acts as a "fingerprint," which is instrumental in deducing the chemical structure of the degradation intermediates. nih.govnih.gov
Detailed Research Findings
Research utilizing LC-MS has provided significant insights into the stepwise degradation of this compound (also known as Safranin O). Studies on the photocatalytic degradation of Safranin O have successfully identified several key intermediate products, confirming the progressive breakdown of the dye.
One such study investigated the photocatalytic degradation using Iron-doped Zinc Sulfide (Fe-doped ZnS) nanostructures. mdpi.com The analysis by LC-MS enabled the identification of several degradation intermediates, demonstrating a sequential breakdown of the complex dye molecule. The parent Safranin O molecule was identified by its characteristic mass-to-charge ratio, and subsequent peaks appearing in the mass spectrum at different time intervals were assigned to various breakdown products. mdpi.com
The identified intermediates from the photocatalytic degradation of Safranin O are presented in the table below. The presence of these compounds, with progressively lower m/z values compared to the parent dye (m/z 350.84), indicates the cleavage and transformation of the original structure.
| Intermediate | Mass-to-Charge Ratio (m/z) | Proposed Degradation Step |
|---|---|---|
| Safranin O (Parent Compound) | 350.85 | Initial dye molecule before degradation |
| Intermediate 1 | 335.84 | Initial demethylation or deamination |
| Intermediate 2 | 321.81 | Further loss of methyl or amino groups |
| Intermediate 3 | 306.79 | Cleavage of the phenazine (B1670421) ring structure |
| Intermediate 4 | 292.77 | Continued fragmentation of the aromatic system |
| Intermediate 5 | 257.32 | Formation of smaller aromatic or aliphatic fragments |
Data sourced from studies on Safranin O degradation, which is chemically synonymous with this compound. mdpi.comresearchgate.net
The proposed degradation pathway based on these findings suggests that the process initiates with attacks on the substituent groups of the dye molecule, such as deamination and demethylation, followed by the cleavage of the central phenazine ring. mdpi.com The highly reactive hydroxyl radicals (•OH) generated during many AOPs are believed to be the primary species responsible for these attacks. researchgate.net The subsequent fragmentation leads to the formation of smaller, less complex aromatic compounds, which are eventually mineralized into simpler inorganic molecules like carbon dioxide and water under ideal conditions. The ability to identify these specific intermediates through LC-MS is fundamental to confirming the efficacy of a given degradation technology and understanding the reaction mechanisms at a molecular level. mdpi.com
Environmental Remediation Research of Basic Red 2
Adsorption-Based Methodologies for Effluent Treatment
The discharge of colored effluents from industries such as textiles, printing, and paper presents a significant environmental challenge. researchgate.net Adsorption, a solid-liquid phase process, has emerged as an effective and versatile method for the removal of dyes like Basic Red 2 from wastewater. researchgate.netacs.orgjocpr.com This approach utilizes various adsorbent materials to bind dye molecules from aqueous solutions. Research has focused on developing low-cost, efficient, and readily available adsorbents from both inorganic and organic sources, as well as enhancing their performance through modification and composite formation.
Adsorbent Development and Characterization for this compound Removal
The effectiveness of an adsorbent is determined by its physical and chemical properties, including surface area, porosity, surface chemistry, and structural morphology. researchgate.netdergipark.org.tr Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), X-ray diffraction (XRD), and Brunauer-Emmett-Teller (BET) surface area analysis are crucial for understanding an adsorbent's potential for dye removal. researchgate.netscirp.orgscirp.orgresearchgate.net
Inorganic Adsorbents (e.g., Bentonite (B74815), Kaolinite (B1170537), Porcellanite)
Inorganic materials, particularly clays (B1170129) and natural minerals, are widely investigated for this compound (BR2) adsorption due to their abundance, low cost, and ion-exchange capabilities.
Bentonite: This clay mineral has demonstrated a high adsorption capacity for BR2. acs.orguq.edu.au Studies show that the adsorption is a rapid process, with 80-90% of the dye removed within the first 2-3 minutes, indicating a high affinity between BR2 molecules and the bentonite surface. researchgate.netuq.edu.au The primary mechanism for this high capacity is attributed to cation exchange. acs.orguq.edu.au Characterization of bentonite typically reveals a porous structure, and its performance is influenced by experimental parameters like pH, with dye removal increasing as the solution pH rises. researchgate.netacs.org However, temperature changes (15-45 °C) and the presence of sodium chloride have been found to have little effect on the adsorption process, suggesting that electrostatic interactions are not the dominant force. acs.orguq.edu.au
Kaolinite: Natural Raw Kaolinite (NRK) clay has been successfully used as an adsorbent for Safranin-O, another name for this compound. scirp.orgscirp.org Characterization of kaolinite is performed using XRD, BET, and FTIR to understand its structural and surface properties. scirp.orgscirp.org Studies have shown that modifying kaolinite, for instance by intercalating it with dimethyl sulfoxide (B87167) (DMSO), can significantly enhance its adsorption capacity. chemsociety.org.ngchemsociety.org.ng One study found that the adsorption capacity of DMSO-intercalated kaolinite (30.81 mg/g) was nearly double that of natural raw kaolinite (19.30 mg/g) for BR2 uptake. chemsociety.org.ng
Porcellanite: Natural Iraqi porcellanite has been identified as a cheap, abundant, and eco-friendly adsorbent for removing BR2 from aqueous solutions. researchgate.netresearchgate.netcore.ac.uk Research has established its effectiveness in batch equilibrium adsorption techniques. researchgate.netresearchgate.net The monolayer saturation capacity for BR2 adsorption onto porcellanite was determined to be 66.22 mg/g. researchgate.netcore.ac.uk Characterization of porcellanite often involves analysis of its microstructure and thermal stability. orientjchem.org
Table 1: Characterization and Capacity of Inorganic Adsorbents for this compound Removal
| Adsorbent | Characterization Methods Used | Key Findings | Max. Adsorption Capacity (mg/g) | Reference(s) |
|---|---|---|---|---|
| Bentonite | XRD, BET | High capacity due to cation exchange; rapid adsorption. | Not specified in abstracts | researchgate.netacs.orguq.edu.au |
| Kaolinite (Natural) | XRD, BET, FTIR, SEM | Adsorption is spontaneous. | 19.30 | scirp.orgscirp.orgchemsociety.org.ng |
| Kaolinite (DMSO-Intercalated) | XRD, FTIR, SEM | Intercalation doubles the adsorption efficiency. | 30.81 | chemsociety.org.ngchemsociety.org.ng |
| Porcellanite | Langmuir & Freundlich Isotherms | Favorable and beneficial as a low-cost adsorbent. | 66.22 | researchgate.netcore.ac.uk |
Organic and Bio-based Adsorbents (e.g., Peanut Shell, Date Stones, Tomato Stem, Turmeric Leaf Waste)
Agricultural waste and other bio-based materials are attractive alternatives for dye remediation due to their low cost, wide availability, and biodegradability. academie-sciences.fracademie-sciences.fr
Peanut Shell: Raw and activated charcoal from peanut shells have been effectively utilized for BR2 adsorption. dergipark.org.trresearchgate.netasianpubs.org Studies have investigated the effects of contact time, initial dye concentration, temperature, and pH on adsorption. researchgate.netasianpubs.org The amount of BR2 adsorbed typically increases with contact time and initial concentration. researchgate.netasianpubs.org SEM and FTIR analyses indicate that surface adsorption occurs on the heterogeneous surface of activated peanut shell charcoal. dergipark.org.trbtu.edu.tr Removal efficiencies between 84.70% and 98.86% have been reported under various experimental conditions. researchgate.netasianpubs.org
Date Stones: Raw date pits have been studied as a natural, low-cost adsorbent for cationic dyes like BR2. researchgate.netresearchgate.net Characterization using FTIR, SEM, BET, and XRD analysis reveals a rough surface with macropores, suitable for adsorption. researchgate.netresearchgate.netacademie-sciences.fr Date stones have been shown to be effective in both single-dye and binary-dye systems, though the adsorption capacity for BR2 is lower in the presence of other dyes due to competition for active sites. academie-sciences.fracademie-sciences.fr The maximum adsorption capacity for BR2 in a single-dye solution was found to be 92.00 mg/g. researchgate.netacademie-sciences.fr
Tomato Stem: Waste tomato stems have been converted into effective adsorbents and photocatalysts for BR2 removal. researchgate.netresearchgate.net Hydrochar prepared from tomato stems through hydrothermal treatment has been used for BR2 adsorption, with removal efficiencies reaching up to 85.15%. researchgate.net In another approach, a bio-based catalyst containing calcium oxide (CaO) was synthesized from waste tomato stems, and its photocatalytic activity for BR2 degradation was examined. researchgate.net Characterization of these materials involved FTIR, XRF, SEM, and EDX analyses. researchgate.net
Information on Turmeric Leaf Waste for this compound removal was not found in the provided search results.
Table 2: Performance of Bio-based Adsorbents for this compound Removal
| Adsorbent | Pre-treatment/Form | Key Findings | Max. Adsorption Capacity (mg/g) | Reference(s) |
|---|---|---|---|---|
| Peanut Shell | Raw / Activated Charcoal | High removal efficiency (84.7-98.86%); heterogeneous surface. | 29.98 | dergipark.org.trresearchgate.netasianpubs.org |
| Date Stones | Raw Pits | Rough, macroporous surface; effective in single & binary systems. | 92.00 | researchgate.netacademie-sciences.fracademie-sciences.fr |
| Tomato Stem | Hydrochar (TSH) | Freundlich isotherm and PSO kinetic model fit the data. | Not specified in abstracts | researchgate.net |
| Tomato Stem | CaO Bio-catalyst | Effective for photocatalytic removal of BR2. | Not applicable (photocatalysis) | researchgate.net |
Modified and Composite Adsorbent Systems
To improve the adsorption capacity, stability, and reusability of adsorbents, researchers have developed various modified and composite materials. mdpi.comacs.org Modification can involve chemical treatment to alter surface functional groups or intercalation to expand the adsorbent structure. chemsociety.org.ngchemsociety.org.ng Composite materials combine the properties of two or more components to create a synergistic effect.
For instance, the intercalation of kaolinite with dimethyl sulfoxide (DMSO) created a modified adsorbent with double the efficiency for BR2 uptake compared to its raw form. chemsociety.org.ngchemsociety.org.ng Similarly, alkaline surface modification of nanoclay was shown to increase the removal efficiency of a cationic dye by about 23% due to the creation of hydroxide (B78521) ions on the adsorbent's active surfaces, which enhances electrostatic attraction. iwaponline.com
Novel composites, such as those based on Fe3O4, MnO2, and Al2O3, have been synthesized to remove dyes and heavy metals, demonstrating high removal efficiencies (over 99%) and good fit to pseudo-second-order kinetics. jeeng.netbibliotekanauki.pl The synthesis of chitosan-based composites is also a promising area, as chitosan's cationic nature in acidic media gives it a strong chelation effect on dyes through ion exchange and electrostatic attraction. mdpi.com These advanced materials offer enhanced performance and potential for specialized applications in wastewater treatment.
Adsorption Kinetics and Mechanistic Modeling
Understanding the rate of adsorption is crucial for designing efficient wastewater treatment systems. chemrxiv.org Adsorption kinetics describes the rate of solute uptake on the adsorbent and provides insights into the controlling mechanisms of the adsorption process. jocpr.com Several kinetic models are used to analyze experimental data, with the pseudo-first-order and pseudo-second-order models being the most common. nih.govresearchgate.net
Pseudo-First-Order and Pseudo-Second-Order Kinetic Models
The applicability of kinetic models is evaluated by comparing the correlation coefficients (R²) and the agreement between experimental (q_e,exp) and calculated (q_e,calc) adsorption capacities at equilibrium.
Pseudo-First-Order Model: This model, also known as the Lagergren equation, assumes that the rate of adsorption is proportional to the number of unoccupied sites. researchgate.net It generally describes the initial stages of adsorption well but often fails to predict the entire adsorption process accurately. nih.gov
Pseudo-Second-Order Model: This model is based on the assumption that the rate-limiting step may be chemical sorption or chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. jocpr.comchemrxiv.orgnih.gov Across a wide range of studies involving this compound, this model has consistently provided a better fit to the experimental data compared to the pseudo-first-order model. acs.orgresearchgate.netscirp.org This suggests that chemisorption plays a significant role in the rate-controlling step of BR2 adsorption onto various materials. jocpr.com
Research findings confirm the suitability of the pseudo-second-order model for BR2 adsorption on:
Bentonite: The adsorption kinetics were shown to be pseudo-second-order. researchgate.netacs.orguq.edu.au
Kaolinite: Experimental data fitted very well with the pseudo-second-order kinetic model. scirp.orgscirp.org
Porcellanite: The pseudo-second-order model was found to be the best-fitted model compared to the pseudo-first-order model. researchgate.net
Peanut Shell: Adsorption kinetics were in the best agreement with the pseudo-second-order model. researchgate.netasianpubs.orgbtu.edu.tr
Date Stones: Sorption was better described by the pseudo-second-order kinetics than by the pseudo-first-order kinetics. academie-sciences.fr
Tomato Stem Hydrochar: Data were found to be appropriate for the pseudo-second-order (PSO) kinetic model. researchgate.net
Table 3: Comparison of Kinetic Models for this compound Adsorption
| Adsorbent | Best Fit Kinetic Model | Key Finding | Reference(s) |
|---|---|---|---|
| Bentonite | Pseudo-Second-Order | Consistently fits the experimental data well. | acs.orguq.edu.au |
| Kaolinite | Pseudo-Second-Order | Indicates chemisorption as a likely mechanism. | scirp.orgscirp.org |
| Porcellanite | Pseudo-Second-Order | Higher correlation compared to the pseudo-first-order model. | researchgate.net |
| Peanut Shell | Pseudo-Second-Order | Provides the best agreement with experimental data. | asianpubs.orgbtu.edu.tr |
| Date Stones | Pseudo-Second-Order | Better description of the sorption process than pseudo-first-order. | academie-sciences.fr |
| Tomato Stem Hydrochar | Pseudo-Second-Order | Found to be the most appropriate kinetic model. | researchgate.net |
Intraparticle Diffusion Mechanisms
The intraparticle diffusion model is often used to identify the rate-limiting step in the adsorption process. This model considers the movement of the adsorbate from the bulk solution to the exterior surface of the adsorbent, followed by diffusion into the pores of the adsorbent.
In studies involving the adsorption of this compound onto various materials, it has been observed that intraparticle diffusion is a significant, but not always the sole, rate-controlling step. researchgate.netnih.gov For instance, when using date pits as an adsorbent, the adsorption process of this compound was found to involve more than just intraparticle diffusion, suggesting that other mechanisms like film diffusion also play a role. researchgate.netnih.gov
A study on the simultaneous adsorption of this compound (BR2) and Basic Violet 3 (BV3) by date stones revealed that intraparticle diffusion was the controlling step in the mass transfer mechanisms. academie-sciences.fracademie-sciences.frresearchgate.net However, the intraparticle diffusion rate for BR2 was found to be lower in a binary system compared to a single-component system, indicating competitive adsorption. academie-sciences.frresearchgate.net The intraparticle diffusion plots for this compound often show multi-linearity, indicating that different stages with different rate-limiting steps are involved in the adsorption process. academie-sciences.fr Typically, an initial sharp increase represents the external surface adsorption or film diffusion, followed by a more gradual stage representing intraparticle diffusion. A final plateau indicates the establishment of equilibrium. academie-sciences.fr
Mass Transfer Rate Determinations
Mass transfer studies are essential for understanding the movement of the adsorbate from the bulk solution to the active sites of the adsorbent. This process can be broadly categorized into external mass transfer (film diffusion) and internal mass transfer (intraparticle diffusion).
Research on the adsorption of this compound has shown that both film diffusion and pore diffusion are important in controlling the adsorption rate. iwaponline.com The rate of adsorption is often influenced by process variables such as initial dye concentration, adsorbent mass, and agitation speed, which affect the boundary layer resistance. acs.org
In a study using date pits for the simultaneous removal of this compound and Basic Violet 3, Boyd's and Webber's kinetic models were applied to determine the main resistance to mass transfer. academie-sciences.fr The results indicated that the adsorption process was not solely governed by external mass transfer (film diffusion) but also by intraparticle transport. academie-sciences.fr The film diffusion coefficients were not in the typical range for a process controlled only by film diffusion. academie-sciences.fr The mass transfer coefficient, intra-particle diffusion rate, pore diffusion coefficient, and film diffusion coefficient have been determined in various studies to provide a comprehensive understanding of the mass transfer process. researchgate.net
Adsorption Equilibrium Isotherms and Thermodynamics
Adsorption isotherms are fundamental to describing the interaction between the adsorbate (this compound) and the adsorbent at equilibrium. They provide insights into the maximum adsorption capacity and the nature of the adsorption process. Thermodynamic parameters further elucidate the spontaneity and energetic changes associated with the adsorption.
Langmuir Isotherm Model Applications
The Langmuir isotherm model assumes that adsorption occurs on a homogeneous surface with a finite number of identical sites, forming a monolayer. scielo.brmdpi.com This model has been widely and successfully applied to describe the adsorption of this compound onto various adsorbents.
For example, when using natural Iraqi porcellanite, the adsorption data for this compound correlated well with the Langmuir isotherm, with a monolayer saturation capacity of 66.22 mg/g. core.ac.uk Similarly, in a study using date pits, the Langmuir model provided a good fit for the experimental data, indicating monolayer adsorption. researchgate.netnih.gov In another study involving the adsorption of this compound on a different adsorbent, the Langmuir model was also found to be suitable. researchgate.net The maximum monolayer adsorption capacity (q_m) is a key parameter derived from the Langmuir model and is often used to compare the efficiency of different adsorbents. scielo.br For instance, in one study, the maximum adsorption capacity for this compound on date pits was determined to be 92 mg/g. researchgate.netnih.gov
The applicability of the Langmuir model suggests that the adsorption of this compound often proceeds via a monolayer mechanism on a surface with homogeneous binding sites.
Interactive Table: Langmuir Isotherm Parameters for this compound Adsorption
| Adsorbent | q_m (mg/g) | K_L (L/mg) | R² | Reference |
| Natural Iraqi Porcellanite | 66.22 | - | - | core.ac.uk |
| Date Pits | 92 | - | - | researchgate.netnih.gov |
| Modified Langmuir (Binary System with BV3) | 41.95 | - | - | academie-sciences.fracademie-sciences.fr |
| Dried Activated Sludge | 303.03 | - | >0.99 | researchgate.net |
| Chitosan Hydrogel | 2732.2 | - | >0.99 | mdpi.com |
| Chitosan Aerogel | 676.7 | - | >0.99 | mdpi.com |
| Chitosan Powder | 534.8 | - | >0.99 | mdpi.com |
| Chitosan Electrospinning Nanofiber | 215.5 | - | >0.99 | mdpi.com |
Freundlich Isotherm Model Applications
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. core.ac.uk This model is also frequently used to analyze the equilibrium data of this compound adsorption.
In some cases, the Freundlich model provides a better fit to the experimental data than the Langmuir model, suggesting that the adsorbent surface is heterogeneous. For instance, the adsorption of this compound onto activated biomass charcoal was found to obey the Freundlich isotherm. dergipark.org.tr The model is characterized by the constants K_F, which relates to the adsorption capacity, and 'n', which indicates the favorability of the adsorption process. core.ac.uk A value of 1/n below one indicates normal adsorption. ekb.eg
Studies have shown that for the adsorption of this compound on materials like date pits, both Langmuir and Freundlich models can be applied, but one may provide a better fit depending on the specific experimental conditions. researchgate.netnih.gov In a binary system with Basic Violet 3, an extended Freundlich model was used to describe the competitive adsorption. hkie.org.hk
Interactive Table: Freundlich Isotherm Parameters for this compound Adsorption
| Adsorbent | K_F ((mg/g)(L/mg)^(1/n)) | n | R² | Reference |
| Activated Biomass Charcoal | - | - | - | dergipark.org.tr |
| Date Pits (with Methyl Violet) | - | - | - | researchgate.netnih.gov |
Dubinin-Radushkevich Isotherm Analysis
The Dubinin-Radushkevich (D-R) isotherm model is a more general model that does not assume a homogeneous surface or constant adsorption potential. scielo.brekb.eg It is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption (E).
The D-R model has been successfully applied to the adsorption of this compound. In a study using date pits, the Dubinin-Radushkevich model, along with the Langmuir model, was found to best represent the equilibrium data for this compound. researchgate.netnih.gov This isotherm is temperature-dependent and allows for the calculation of the mean free energy of adsorption, which can provide insights into the adsorption mechanism. ekb.eg
Thermodynamic Parameter Evaluation (e.g., Enthalpy, Entropy, Free Energy)
Thermodynamic studies are crucial for determining the spontaneity, feasibility, and nature of the adsorption process. The key thermodynamic parameters evaluated are the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). scirp.org
A negative value of ΔG° indicates a spontaneous and feasible adsorption process. scielo.brscirp.org The value of ΔH° provides information about the nature of the adsorption; a positive value indicates an endothermic process, while a negative value signifies an exothermic process. scielo.brscirp.org A positive ΔS° suggests an increase in randomness at the solid-liquid interface during adsorption. scielo.brusm.my
For the adsorption of this compound, thermodynamic analyses have been conducted in several studies. In the simultaneous adsorption of this compound and Basic Violet 3 onto date stones, the process was found to be endothermic for both dyes, as indicated by the positive enthalpy values (16.30 kJ/mol for BR2). academie-sciences.frresearchgate.net The Gibbs free energy values in the separate systems were negative, confirming the feasibility and spontaneity of the adsorption process. researchgate.net In another study, the negative values of ΔG° for the adsorption of a basic dye confirmed the spontaneous nature of the process, while a negative ΔH° indicated its exothermic nature. researchgate.net
Interactive Table: Thermodynamic Parameters for this compound Adsorption
| Adsorbent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Temperature (K) | Reference |
| Date Stones (in binary system) | 16.30 | - | - | - | academie-sciences.frresearchgate.net |
| Dried Activated Sludge (for Basic Red 29) | -18.012 | - | Negative values | - | researchgate.net |
| Modified Gambir Adsorbent (for Direct Red 23) | 13.10 | 136.91 | Negative values | - | usm.my |
Parametric Optimization of Adsorption Processes
The efficiency of removing this compound from water through adsorption is influenced by several key parameters. Researchers have extensively studied the optimization of these factors to maximize dye removal.
The operational parameters that are typically optimized include pH, adsorbent dosage, initial dye concentration, and temperature. nih.govresearchgate.netresearchgate.netmdpi.com For instance, in a study using date pits as an adsorbent, response surface methodology (RSM) was employed to determine the optimal conditions for this compound removal. nih.govresearchgate.net Another study combined electrocoagulation with eggshell adsorption, also using RSM to optimize parameters like current density, reaction time, initial pH, and eggshell dosage for maximum removal efficiency and minimal energy consumption. nih.gov
The pH of the solution plays a crucial role in the adsorption of cationic dyes like this compound. mdpi.com An increase in pH generally leads to higher adsorption. mdpi.com Similarly, increasing the adsorbent dose typically enhances dye removal. mdpi.com The initial concentration of the dye also has a significant impact; higher concentrations can lead to greater uptake until the adsorbent's active sites become saturated. researchgate.net Temperature is another factor, with studies indicating that adsorption can be an endothermic process, meaning higher temperatures can favor removal. researchgate.net
The following table summarizes the optimal conditions found in a study for the removal of this compound and another cationic dye, methyl violet, using date pits as an adsorbent.
Table 1: Optimized Parameters for Cationic Dye Adsorption by Date Pits
| Parameter | This compound (BR2) | Methyl Violet (MV) |
|---|---|---|
| pH | 5.83 | Not specified |
| Temperature (°C) | 34.32 | Not specified |
| Contact Time (min) | 5.20 | Not specified |
| Initial Dye Concentration (ppm) | 392.10 | Not specified |
| Adsorbent Dosage (g) | 0.007 | Not specified |
| Maximum Removal Percentage (%) | 99.48 | Not specified |
Data from a study optimizing dye removal by date pits. researchgate.net
Competitive Adsorption in Multi-Dye Systems
Industrial wastewater often contains a mixture of different dyes, leading to competition for adsorbent active sites. mersin.edu.tracademie-sciences.fr The presence of multiple dyes can significantly affect the adsorption capacity for a single dye. researchgate.netmersin.edu.tr
In systems containing more than one dye, the adsorption of a particular dye is often suppressed by the presence of others. mersin.edu.tr This phenomenon, known as antagonistic adsorption, occurs because different dye molecules compete for the same limited number of binding sites on the adsorbent surface. researchgate.netacademie-sciences.fr For example, in a binary system of this compound and Basic Violet 3 using date stones as an adsorbent, the adsorption capacities for both dyes were lower than their individual adsorption capacities. researchgate.netacademie-sciences.fr Specifically, the maximum adsorption capacity for this compound dropped from 92.00 mg/g in a single-dye solution to 41.95 mg/g in the binary mixture. academie-sciences.fr
Studies have also shown that the extent of this competition can vary depending on the specific dyes present. In a ternary system with Basic Blue, Basic Red, and Basic Yellow, the equilibrium uptake of each dye was lower than in single-dye solutions. mersin.edu.tr The presence of Basic Blue tended to reduce the adsorption of Basic Red. mersin.edu.tr Similarly, in the binary system of this compound and Basic Violet 3, it was found that the adsorbent had a greater affinity for Basic Violet 3, further inhibiting the adsorption of this compound. researchgate.netacademie-sciences.fr
Table 2: Adsorption Capacities in Single vs. Binary Dye Systems
| Dye | Adsorption Capacity (Single System) (mg/g) | Adsorption Capacity (Binary System) (mg/g) |
|---|---|---|
| This compound (BR2) | 92.00 | 41.95 |
| Basic Violet 3 (BV3) | 136.00 | 88.91 |
Data from a study on the simultaneous adsorption of BR2 and BV3 by date stones. academie-sciences.fr
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) represent a class of powerful water treatment technologies that rely on the generation of highly reactive chemical species to degrade pollutants. rsc.org Heterogeneous photocatalysis is a prominent AOP that has been effectively used for the degradation of dyes like this compound. aijr.org
Photocatalytic Degradation Studies
A variety of metal oxide semiconductors have been investigated for their photocatalytic activity in degrading this compound. These materials, when illuminated with a suitable light source, can generate the reactive species necessary for dye degradation. rsc.org
Commonly studied metal oxide photocatalysts include n-type semiconductors like Titanium dioxide (TiO2), Zinc oxide (ZnO), and Tin dioxide (SnO2), as well as p-type materials such as Copper(I) oxide (Cu2O) and Nickel oxide (NiO). mdpi.comd-nb.info Niobium pentoxide (Nb2O5) has also been successfully used as a nanocatalyst for the degradation of this compound. aimspress.com Other investigated materials include Silver phosphate (B84403) (Ag3PO4) and Calcium oxide (CaO). aijr.org
The efficiency of these photocatalysts can be influenced by their physical properties, such as crystal structure, particle size, and surface area. d-nb.infocsic.es For example, a study comparing analytical reagent grade ZnO, TiO2, and SnO2 found that ZnO exhibited the highest photocatalytic activity for dye degradation under solar irradiation, even surpassing the benchmark Degussa P-25 TiO2. d-nb.info The modification of these semiconductors, such as through doping with metals, can further enhance their photocatalytic performance. mdpi.com
The fundamental mechanism of photocatalysis involves the generation of electron-hole pairs (e-/h+) when a semiconductor photocatalyst absorbs light with energy greater than its band gap. aijr.orgmdpi.com These charge carriers can then migrate to the catalyst's surface and initiate redox reactions. acs.org
The photogenerated holes (h+) in the valence band are powerful oxidizing agents and can react with water molecules or hydroxide ions (OH-) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). csic.esacs.org These hydroxyl radicals are the primary species responsible for the oxidative degradation of organic pollutants like this compound. aijr.orgaimspress.com The photoexcited electrons (e-) in the conduction band can react with molecular oxygen to form superoxide (B77818) radicals (•O2-), which can also contribute to the degradation process. mdpi.comacs.org
In the case of this compound degradation using an Nb2O5 nanocatalyst, it was confirmed that the degradation occurs mainly through the generation of •OH radicals. aimspress.com Similarly, quenching experiments with Ag3PO4 as the photocatalyst demonstrated that the hydroxyl radical is the key active species in the photooxidation of this compound. aijr.org
The type of light source used is a critical factor in photocatalysis, as the photocatalyst must be able to absorb the light's energy to become activated. medcraveonline.com The effectiveness of a light source is directly related to the band gap of the semiconductor photocatalyst. rsc.orgmedcraveonline.com
Many metal oxide semiconductors, such as TiO2, have wide band gaps and are primarily active under ultraviolet (UV) irradiation. rsc.orgmedcraveonline.com For instance, the photocatalytic degradation of this compound using an Nb2O5 nanocatalyst was carried out using a 400 W mercury lamp, a source of UV radiation. aimspress.com
However, there is a significant research effort to develop photocatalysts that can be activated by visible light, which constitutes a larger portion of the solar spectrum. acs.orgmedcraveonline.com This can be achieved by modifying the semiconductor, for example, through doping. rsc.org Studies have shown that solar photocatalysis can be highly effective. For the degradation of this compound with Ag3PO4, solar light demonstrated increased performance due to its UVA component. aijr.org Another study on Cu2O-Cu nanocomposites found that they exhibited enhanced photocatalytic performance under red light. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound (Safranin O) | C20H19N4+ |
| Methyl Violet | C24H28N3Cl |
| Basic Blue | Not specified |
| Basic Yellow | Not specified |
| Niobium Pentoxide | Nb2O5 |
| Titanium Dioxide | TiO2 |
| Tungsten Trioxide | WO3 |
| Calcium Oxide | CaO |
| Hydroxyl Radical | •OH |
| Zinc Oxide | ZnO |
| Tin Dioxide | SnO2 |
| Copper(I) Oxide | Cu2O |
| Nickel Oxide | NiO |
| Silver Phosphate | Ag3PO4 |
| Basic Violet 3 | Not specified |
| Superoxide Radical | •O2- |
| Water | H2O |
| Hydroxide Ion | OH- |
| Methylene (B1212753) Blue | C16H18ClN3S |
| Malachite Green | C23H25ClN2 |
| Congo Red | C32H22N6Na2O6S2 |
| Rhodamine B | C28H31ClN2O3 |
| Silver | Ag |
| Lead(II) Oxide | PbO |
| Iron(III) Oxide | Fe2O3 |
| Hydrogen Peroxide | H2O2 |
| Terephthalic Acid | C8H6O4 |
Photocatalytic Reactor Design and Efficiency Assessment
The design of photocatalytic reactors plays a crucial role in the degradation efficiency of this compound. Key factors influencing performance include the reactor's geometry, the type and form of the photocatalyst, and the irradiation source.
Cylindrical photoreactors are often utilized due to their advantage of providing radial flow distribution, which enhances the homogeneous diffusion of mobile photocatalysts. encyclopedia.pubmdpi.com For instance, a study on the removal of hexacyanocobaltate in a 1.5 L stirring reactor demonstrated that the addition of extra oxygen enhanced the photocatalytic activity by generating more reactive oxygen species. encyclopedia.pub Another study evaluated phenol (B47542) removal in 4.9 L and 3.3 L reactors using TiO2, finding that the highest efficiency was achieved with a specific TiO2 dosage and light intensity. mdpi.com
The efficiency of these reactors is also dependent on operational parameters. Research on tartrazine (B75150) dye in a 1 L reactor with a TiO2 catalyst and UV radiation showed a clear relationship between the initial pollutant concentration and photocatalytic efficiency, with higher degradation rates observed at lower dye concentrations. encyclopedia.pubmdpi.com Similarly, a study on reactive red dye in a 0.5 L reactor under sunlight using a ZnO thin film photocatalyst demonstrated that the time for complete removal was 100 minutes. encyclopedia.pub
The choice of photocatalyst and doping materials significantly impacts efficiency. For example, the photocatalytic degradation of basic red and yellow dyes was significantly enhanced by using Zn, N, and S tri-doped TiO2 compared to N and S-doped TiO2. encyclopedia.pub The insertion of Zn2+ ions into the TiO2 lattice acts as an electron scavenger, preventing electron-hole recombination and enhancing the production of hydroxyl and superoxide radicals, which are key in dye degradation. encyclopedia.pub
A semi-pilot photocatalytic reactor combined with an emulsion venturi has also been developed and tested for the degradation of Basic Red 46. arabjchem.org This design utilizes the venturi to introduce dissolved oxygen, which is essential for the photocatalytic reaction, and to ensure proper mixing of the dye solution, air, and TiO2 particles. arabjchem.org
Table 1: Comparison of Photocatalytic Reactor Performance for Dye Degradation
| Pollutant | Reactor Volume (L) | Catalyst | Irradiation | Initial Concentration | Removal Efficiency/Time | Reference |
| Basic Red Dye | 0.15 | Zn, N, S tri-doped TiO2 | Vis light | 25 mg/L | 88% after 240 min | encyclopedia.pub |
| Reactive Red Dye | 0.5 | ZnO thin film | Sunlight | 118 mg/L | 100% in 100 min | encyclopedia.pub |
| Tartrazine Dye | 1 | TiO2 | UV | 10 mg/L | 77.7% after 300 min | encyclopedia.pubmdpi.com |
| Basic Red 46 | - | TiO2 P25 | - | 15 mg/L | 100% decolorization in 150 min | arabjchem.org |
| Phenol | 4.9 | TiO2 | UV-A (60W) | - | 55.7% | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Sonochemical and Sonophotocatalytic Degradation
Sonochemical degradation utilizes high-frequency ultrasound to generate acoustic cavitation, leading to the formation of highly reactive radicals that can break down organic pollutants. Sonophotocatalysis combines this with photocatalysis for a synergistic effect.
In a study on this compound, sonication was performed using an ultrasonic probe sonicator operating at 20 KHz and 150W. aimspress.com The degradation of the dye was found to be strongly influenced by operational parameters such as initial dye concentration, pH, and ultrasonic power. aimspress.comtubitak.gov.tr Research on Basic Red 29 showed that degradation primarily occurs through hydroxyl radical attack at the gas/liquid interface of cavitation bubbles. tubitak.gov.trresearchgate.net
The combination of ultrasound with photocatalysis (sonophotocatalysis) has shown significantly enhanced degradation rates compared to either process alone. For this compound, a comparison of different degradation processes revealed the following efficiencies after 120 minutes: sonophotocatalysis (89%), photocatalysis (84%), sonolysis (21%), and photolysis (0.22%). aimspress.com The ultrasound is believed to enhance photocatalysis by increasing the generation of hydroxyl radicals. aimspress.com
The efficiency of these processes is pH-dependent. For this compound, the percentage degradation increased with a pH increase from 3 to 10, with the highest degradation observed at pH 10. aimspress.comaimspress.com At pH 10, the degradation rates for ultrasonic, photocatalytic, and sonophotocatalytic processes were 18%, 73%, and 94%, respectively. aimspress.comresearchgate.net
Table 2: Degradation Efficiency of this compound under Different Processes
| Process | Degradation Efficiency (%) after 120 min | Optimal pH | Reference |
| Sonophotocatalysis (US + UV + Nb2O5) | 89 | 10 | aimspress.com |
| Photocatalysis (UV + Nb2O5) | 84 | 10 | aimspress.com |
| Sonolysis (US) | 21 | 10 | aimspress.com |
| Photolysis (UV) | 0.22 | - | aimspress.com |
This table is interactive. Click on the headers to sort the data.
Photolytic Degradation Processes
Photolytic degradation involves the use of light, typically UV radiation, to break down pollutants. This process can be enhanced by the addition of an oxidizing agent like hydrogen peroxide.
For this compound (Safranin-O), studies have shown that it can be degraded by UV radiation in the presence of hydrogen peroxide. capes.gov.brresearchgate.net The rate of this photo-oxidation was found to follow first-order kinetics. capes.gov.brresearchgate.net The degradation is attributed to the reaction of hydroxyl radicals generated from the photolysis of hydrogen peroxide. researchgate.net
The efficiency of the photolytic degradation of this compound is sensitive to the initial concentrations of both the dye and hydrogen peroxide. researchgate.net Response surface methodology has been used to optimize these parameters, with optimized conditions found to be 20 μM of this compound and 1.67 mM of H2O2 at a pH of 7.6. researchgate.net
In a study comparing various advanced oxidation processes, the photolytic degradation of this compound alone was found to be very slow, with only 0.22% degradation after 120 minutes of irradiation with a 400 W mercury lamp. aimspress.com This highlights the necessity of combining photolysis with catalysts or other oxidants for effective remediation. Direct photolysis, sometimes aided by promoters like H2O2, can be an alternative to photocatalysis, but the excessive use of these promoters raises environmental concerns. encyclopedia.pubmdpi.com
Chemical Oxidation Systems (e.g., Hydrogen Peroxide Addition, Periodate (B1199274) Ions)
Chemical oxidation using strong oxidizing agents is another effective method for degrading this compound.
Hydrogen Peroxide (H2O2): The addition of H2O2 significantly enhances the degradation of this compound in various advanced oxidation processes. In a study investigating the removal of several dyes, H2O2 addition resulted in a 47.5% color removal for this compound at a favorable pH of 12. researchgate.net When combined with sonophotocatalysis (US/UV/Nb2O5), the addition of H2O2 increased the degradation of this compound to 98.47%. aimspress.com The Fenton process, which uses Fe2+ and H2O2, has also been studied for the oxidation of Safranine T (this compound). capes.gov.br This study suggested the involvement of an Fe(III)-organic complex in the catalytic decomposition of H2O2. capes.gov.br
Periodate Ions (IO4−): The use of periodate ions in conjunction with UV/TiO2 has been shown to enhance the degradation of Safranin O. The initial degradation rate of the dye increased proportionally with the concentration of periodate. mdpi.com For example, the rate increased from 1.64 to 11.32 mg L−1 min−1 as the periodate dosage was increased from 0.01 to 1 mM. mdpi.com Another study explored the use of a periodate/H2O2 system in a tubular microreactor for the degradation of textile dyes, demonstrating the potential for complete mineralization under optimized conditions. mdpi.com
Table 3: Effect of H2O2 on this compound Degradation
| System | Degradation Efficiency (%) | Conditions | Reference |
| H2O2 alone | 47.5% (color removal) | pH 12 | researchgate.net |
| H2O2 alone | 28% | - | aimspress.com |
| US/H2O2 | 45% | - | aimspress.com |
| US/UV/Nb2O5/H2O2 | 98.47% | 15 min sonication, 120 min UV irradiation | aimspress.com |
This table is interactive. Click on the headers to sort the data.
Plasma-Based Degradation Techniques
Plasma-based technologies, particularly non-thermal or cold atmospheric plasma, are emerging as effective methods for water treatment. These techniques generate a variety of reactive species, including hydroxyl radicals, atomic oxygen, and UV radiation, which can degrade organic pollutants. researchgate.netaip.org
A study on the degradation of Basic Red 46 using a non-thermal plasma reactor based on a pin-to-water high-voltage corona discharge demonstrated 85% degradation efficiency for a 50 mg/l solution within 30 minutes of treatment. The process involves the generation of chemically oxidative species, intense UV radiation, and high-energy electrons. researchgate.net
Another approach involves using an argon plasma jet, which contains OH, Ar, N2, and atomic oxygen reactive species, as well as visible and UV radiation. aip.org This plasma-driven photo-Fenton reaction has been optimized using a Box-Behnken design, achieving a maximum dye removal efficiency of 97.01%. aip.org The synergistic effect of the photo-Fenton reaction and the plasma-generated species enhances the degradation efficiency. aip.org
The degradation of stains from metal surfaces using a Dielectric Barrier Discharge (DBD) plasma microreactor has also been demonstrated, indicating the versatility of plasma technology. mdpi.com
Degradation By-products and Mineralization Assessment
A crucial aspect of any remediation process is the identification of degradation by-products and the assessment of mineralization, which is the complete conversion of organic pollutants into simpler inorganic compounds like CO2 and H2O.
For this compound, studies have used techniques like LC-MS to identify the degradation products formed during ultrasonic, photocatalytic, and sonophotocatalytic processes. aimspress.com The mineralization of Basic Red 46 in a UV/TiO2 process was monitored by measuring the Total Organic Carbon (TOC) loss. arabjchem.org While complete decolorization occurred in 150 minutes, complete mineralization required over 400 minutes, indicating the formation of intermediate products. arabjchem.org A TOC removal efficiency of 93% was achieved under optimized conditions. arabjchem.org
The degradation of azo dyes like Basic Red 46 by a nanocrystalline Fe-based alloy was also investigated. nih.gov The process involves the reduction of the azo group, leading to discoloration. The aromatic amines formed as by-products were then removed by adsorption onto powdered cork. nih.gov
In the electro-Fenton process for the mineralization of Reactive Red 195, TOC reduction of 90% was achieved, indicating a high degree of mineralization. ijcea.org Similarly, for Congo Red, another azo dye, significant reductions in TOC, Chemical Oxygen Demand (COD), and Biochemical Oxygen Demand (BOD) were observed after treatment, confirming mineralization. nih.gov
Hybrid and Integrated Remediation Approaches
To overcome the limitations of individual treatment methods, hybrid and integrated approaches are gaining popularity. These methods combine two or more techniques to achieve synergistic effects and higher removal efficiencies. iwaponline.comfrontiersin.orgresearchgate.net
Examples of such approaches include:
Adsorption-Photocatalytic Oxidation: This combines the removal of pollutants by adsorption with their degradation through photocatalysis. iwaponline.com
Chemical-Biological Remediation: This integrates chemical oxidation with biological treatment, offering an economical and eco-friendly alternative. frontiersin.orgport.ac.uk
Sonophotocatalysis: As discussed earlier, this combines ultrasound and photocatalysis for enhanced degradation rates. aimspress.com
Plasma-Photo-Fenton: This novel hybrid approach utilizes plasma to generate reactive species and UV radiation to drive the photo-Fenton reaction. aip.org
Biochar and Phytoremediation: This integrated approach uses biochar to enhance the ability of plants to absorb and degrade organic pollutants. mdpi.com
These integrated systems are often more effective for in-situ and large-scale applications and can address the challenges of treating complex industrial effluents. frontiersin.orgresearchgate.net
Combined Adsorption and Degradation Strategies
For instance, the use of composite materials, such as titanium dioxide (TiO2) loaded onto activated carbon (AC), has demonstrated high efficiency in the removal of dyes like methylene blue, a cationic dye with structural similarities to this compound. researchgate.net The activated carbon acts as an excellent adsorbent due to its high porosity and large surface area, while the TiO2 serves as a photocatalyst that, upon irradiation, generates highly reactive hydroxyl radicals (•OH) capable of degrading the adsorbed dye. researchgate.net This synergistic action results in a more complete removal of the pollutant than either adsorption or photocatalysis alone. researchgate.net Similarly, studies on other cationic dyes like Maxilon Red have shown that a sequential process of adsorption onto rice straw followed by photocatalytic degradation using TiO2 can significantly enhance removal efficiency.
Synergistic Effects in Multi-Process Systems
Multi-process systems, which involve the simultaneous application of two or more remediation techniques, often exhibit synergistic effects, leading to a removal efficiency that is greater than the sum of the individual processes. This synergy arises from the interplay of different physical and chemical phenomena.
A notable example is the sonophotocatalytic degradation of this compound using niobium pentoxide (Nb2O5) nanocatalysts. aimspress.com In this system, ultrasound (sonolysis) and ultraviolet light (photocatalysis) are applied concurrently. The study revealed that after 120 minutes, sonophotocatalysis achieved an 89% degradation of this compound, which was significantly higher than photocatalysis alone (84%), sonolysis alone (21%), and photolysis alone (0.22%). aimspress.com The synergistic effect is attributed to several factors. Ultrasound enhances the mass transfer of the dye to the catalyst surface and can de-agglomerate catalyst particles, increasing the available active sites. researchgate.net Furthermore, the cavitation bubbles produced during sonolysis can generate additional hydroxyl radicals, supplementing those produced by photocatalysis. aimspress.comresearchgate.net
The addition of hydrogen peroxide (H2O2) to such systems can further amplify the synergistic effect. In the presence of H2O2, the sonophotocatalytic degradation of this compound reached 98.47% after 15 minutes of ultrasonic irradiation and 120 minutes of UV irradiation. aimspress.com This is because H2O2 acts as an additional source of hydroxyl radicals, a key oxidizing species in the degradation process. aimspress.com
Mechanistic Studies of Degradation Pathways
Understanding the degradation pathways and the intermediates formed during the remediation of this compound is crucial for assessing the detoxification process and optimizing treatment conditions.
Identification of Degradation Intermediates
The degradation of this compound involves the breakdown of its complex structure into smaller, intermediate compounds. These intermediates can be identified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
In a study on the sonophotocatalytic degradation of this compound using Nb2O5 nanocatalysts, LC-MS analysis was employed to identify the degradation products. aimspress.com The proposed degradation pathway suggests that the initial steps involve the attack of hydroxyl radicals on the aromatic rings and the azo bond (-N=N-). This leads to the formation of several intermediate compounds. The structures of these intermediates are determined by analyzing their molecular ion peaks and fragmentation patterns in the mass spectra. aimspress.com While the specific structures of all intermediates are complex and varied, the general trend is the progressive breakdown of the dye molecule into smaller aromatic and aliphatic fragments. aimspress.com
Elucidation of Reaction Mechanisms
The degradation of this compound in advanced oxidation processes is primarily driven by the action of highly reactive species, most notably the hydroxyl radical (•OH). The reaction mechanism involves a series of complex steps.
In photocatalytic systems, the process begins with the absorption of photons by the semiconductor catalyst (e.g., TiO2 or Nb2O5), which generates electron-hole pairs. mdpi.com These charge carriers then react with water and oxygen to produce hydroxyl radicals and superoxide radicals (•O2-), respectively. mdpi.com These radicals are powerful, non-selective oxidizing agents that attack the dye molecule. aimspress.com
The degradation of azo dyes like this compound typically initiates with the cleavage of the azo bond, which is responsible for the dye's color. nih.gov This is often followed by the hydroxylation and opening of the aromatic rings. Theoretical studies on similar azo dyes, such as Reactive Red 2, using density functional theory have shown that the hydroxyl radical can attack various carbon atoms in the aromatic rings, leading to the formation of a pre-reaction complex stabilized by hydrogen bonding. rsc.org This initial attack is a crucial step that triggers the subsequent bond cleavages and fragmentation of the dye molecule. rsc.org The reaction is highly dependent on the pH of the solution, as it affects the surface charge of the catalyst and the generation of hydroxyl radicals. aimspress.comresearchgate.net For this compound, degradation is favored at a basic pH of 10. aimspress.com
Influence of Molecular Structure on Degradation Susceptibility
The molecular structure of an azo dye plays a significant role in its susceptibility to degradation. The nature and position of substituent groups on the aromatic rings can influence the electron density distribution and the stability of the molecule.
Interactions of Basic Red 2 with Biological Systems
Molecular-Level Interaction Studies
Spectroscopic and biophysical techniques have been employed to elucidate the mechanisms by which Basic Red 2 interacts with proteins and DNA at the molecular level. These studies provide insights into binding modes, conformational changes, and the stability of the resulting complexes.
The interaction between this compound and Bovine Serum Albumin (BSA), a widely used model protein for drug-albumin binding studies, has been investigated using spectral methods. mdpi.comresearchgate.net Such interactions are crucial as serum albumins are primary carriers for various molecules in the bloodstream. researchgate.net
Studies utilizing absorption spectroscopy have shown that the binding of this compound to BSA induces conformational changes in the protein. mdpi.com The interaction leads to a loosening and unfolding of the BSA structure. mdpi.com This is accompanied by an increase in the hydrophobicity of the microenvironment surrounding the aromatic amino acid residues within the protein. mdpi.com Changes in the absorption spectrum of BSA upon the addition of a binding ligand can indicate alterations in the protein's secondary structure and the immediate environment of its aromatic residues. nih.govnih.gov
Fluorescence quenching is a key indicator of a ligand binding to a protein like BSA. mdpi.comresearchgate.net This quenching can occur through two primary mechanisms: dynamic quenching, which results from collisional encounters between the quencher and the fluorophore in its excited state, and static quenching, which involves the formation of a non-fluorescent ground-state complex. nih.govrsc.org
Quenching Constants for the Interaction of Various Dyes with BSA
| Dye | Quenching Rate Constant (Kq) (L·mol⁻¹·s⁻¹) | Quenching Mechanism | Reference |
|---|---|---|---|
| This compound (BR2) | 1.10 × 10¹¹ to 2.34 × 10¹² | Static | mdpi.com |
| Fuchsin Basic (FB) | Higher than BR2 and VBB | Static | mdpi.com |
| Victoria Blue B (VBB) | 1.10 × 10¹¹ to 2.34 × 10¹² | Static | mdpi.com |
This compound (Safranin T) demonstrates a strong affinity for nucleic acids, a characteristic that has been extensively studied. biotechreality.com Its planar, cationic nature allows it to readily interact with the negatively charged phosphate (B84403) backbone of DNA. medchemexpress.comtandfonline.comscispace.com
Small molecules can bind to the DNA double helix through several non-covalent modes, including intercalation, groove binding, and electrostatic interactions. mdpi.comacs.org Intercalation involves the insertion of a planar molecule between the base pairs of DNA, causing the helix to unwind and lengthen to accommodate the ligand. plos.orgresearchgate.net This mode is often associated with strong π–π stacking interactions between the molecule's aromatic system and the DNA base pairs. brieflands.com Groove binding involves the molecule fitting into the major or minor grooves of the DNA helix, causing minimal structural distortion. mdpi.com
The stability of the complex formed between a ligand and DNA is quantified by the binding constant (K), with higher values indicating a more stable complex. Studies on the interaction of Safranin T with Calf Thymus (CT) DNA have yielded specific binding parameters. One study, using a resonance light scattering technique, determined an intrinsic binding constant of 1.25 × 10⁵ L·mol⁻¹ with a binding number of 4.2. capes.gov.br Another study, employing a microsurface-spectral correction technique at a lower pH, reported a binding constant of 2.11 × 10⁴ L·mol⁻¹ and a maximal assembly number of 1.62 Safranin T molecules per phosphate group on the DNA. tandfonline.comscispace.com These findings confirm a strong and stable interaction between the dye and CT-DNA.
Binding Parameters for this compound (Safranin T) with Calf Thymus DNA
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Intrinsic Binding Constant (K) | 1.25 × 10⁵ L·mol⁻¹ | pH 7.05, Ionic Strength 0.0045 | capes.gov.br |
| Binding Number | 4.2 | pH 7.05, Ionic Strength 0.0045 | capes.gov.br |
| Binding Constant (KDNA-P-ST) | 2.11 × 10⁴ L·mol⁻¹ | pH 2.21 | tandfonline.comscispace.com |
| Maximal Assembly Number | 1.62 per phosphate | pH 2.21 | tandfonline.comscispace.com |
Interaction with Nucleic Acids (e.g., Calf Thymus DNA)
Electrostatic and Hydrophobic Interaction Contributions
The interaction of this compound with biological systems is a multifaceted process involving both electrostatic and hydrophobic forces. mdpi.comslideshare.net As a cationic dye, its positive charge leads to strong electrostatic attraction with negatively charged biomolecules, such as the phosphate backbone of DNA. mdpi.com This electrostatic component is a key driver in the initial binding process. mdpi.comnih.gov
Beyond simple electrostatic attraction, hydrophobic interactions play a crucial role, particularly in the dye's association with the nonpolar interiors of macromolecules like proteins and nucleic acids. mdpi.comlibretexts.org In the context of DNA binding, studies indicate that electrostatic forces are the primary contributor to the interaction for cationic dyes like this compound. mdpi.com However, hydrophobic forces are also significant, facilitating the insertion of the planar phenazine (B1670421) ring between the base pairs of the DNA helix, a process known as intercalation. plos.orgmdpi.com The combination of these forces results in a stable complex between the dye and the biological target. researchgate.net
Cellular and Tissue-Level Responses
The interactions of this compound at the molecular level translate into observable effects on cells and tissues.
Studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. nih.gov In experiments using mouse embryonic fibroblast cells (NIH/3T3) and human red blood cells (RBCs), the dye induced a dose-dependent decrease in cell viability. mdpi.comresearchgate.net The cytotoxicity was quantified by determining the lethal dose 50% (LD50), which is the concentration of the substance required to kill half of the cells in a test population. The observed cytotoxicity is attributed to the intense interactions between the dye and essential cellular components like proteins and DNA. nih.gov
Table 1: LD50 Values of this compound in Different Cell Systems
| Cell Line / System | LD50 Value (μg/mL) |
| Human Red Blood Cells (RBC) | 1.1 ± 0.01 |
| NIH/3T3 Cells | 4.37 ± 0.01 |
| Data sourced from a comparative study on temporary hair dyes. researchgate.net |
Hemolytic Effects and Erythrocyte Integrity
Hemolysis is the rupture or destruction of red blood cells (erythrocytes). clevelandclinic.org this compound has been shown to cause significant hemolytic activity, indicating it can damage the integrity of red blood cell membranes. mdpi.comnih.gov This effect is a direct consequence of the dye's interaction with the cell membrane, leading to its breakdown and the release of intracellular contents like hemoglobin. najah.edu The hemolytic potential is a critical parameter in assessing the biocompatibility of a chemical, as premature destruction of red blood cells can lead to hemolytic anemia. clevelandclinic.orgnih.gov Research confirms that this compound is cytotoxic to human red blood cells. nih.gov
The ability of a compound to be absorbed through the skin is a key toxicological concern. mdpi.com Percutaneous absorption studies using diffusion cells have shown that this compound can penetrate the skin. mdpi.com Over a 48-hour period, the penetrating concentration of this compound was found to reach up to 23 μM. mdpi.com The amount of dye absorbed through the skin increased with time. mdpi.com Compared to other temporary dyes like Fuchsin Basic and Victoria Blue B, this compound demonstrated a significantly higher capacity for percutaneous absorption. mdpi.com This enhanced penetration is suggested to be related to its molecular structure; its symmetry may provide a suitable oil/water partition coefficient, facilitating easier passage through the skin layers. mdpi.com
Table 2: Percutaneous Penetration of this compound Over Time
| Time (hours) | Penetrating Concentration (μM) |
| 48 | up to 23 |
| Data from a study measuring absorption through skin in diffusion cells. mdpi.com |
Impacts on Biological Processes (e.g., DNA replication)
The strong affinity of this compound for nucleic acids can lead to interference with fundamental biological processes. mdpi.comnih.gov Its primary mode of interaction with double-stranded DNA is intercalation, where the planar dye molecule inserts itself between the stacked base pairs of the DNA helix. mdpi.comnih.gov This physical insertion can disrupt the normal structure and function of DNA, potentially acting as a roadblock for the cellular machinery involved in DNA replication and transcription. mdpi.comresearchgate.net By binding intensely to calf thymus DNA, this compound has been shown to have the potential to affect DNA replication. mdpi.comnih.gov This interference with the genetic material is a significant contributor to its cytotoxic effects. mdpi.com
Mechanistic Toxicology Studies
Mechanistic studies aim to understand how a substance exerts its toxic effects. For this compound, the toxicological mechanism is intrinsically linked to its chemical properties as a cationic phenazinium dye. medchemexpress.complos.org Theoretical molecular docking calculations and experimental data converge to show that this compound intercalates into DNA bases. mdpi.com This intercalation is considered the most favorable binding model for ligand-DNA interactions and is driven by a combination of strong electrostatic attraction to the DNA's phosphate backbone and hydrophobic interactions. mdpi.com This intimate and disruptive binding to DNA is a primary mechanism of toxicity, as it can inhibit essential processes like DNA replication, ultimately leading to cell death, which is observed as cytotoxicity in cell line studies. mdpi.comnih.gov
Elucidation of Toxic Mechanisms
This compound, a cationic dye also known as Safranin O, interacts with biological systems primarily through mechanisms driven by its positive charge. researchgate.net These interactions can lead to cytotoxic effects through various pathways. The toxicological properties have not been fully investigated, but initial findings point to irritation of the skin, eyes, and digestive tract upon contact. westliberty.edu As a cationic dye, it is part of a group of compounds that have been documented to cause potential injury to the cornea and conjunctiva. westliberty.edunih.gov
Research into the specific molecular mechanisms reveals that the toxicity of this compound is linked to its ability to interact with fundamental cellular components. mdpi.com Cationic dyes are known to readily penetrate cells and stain cell nuclei. nih.gov A significant mechanism is its interaction with DNA; due to the negatively charged phosphate backbone of DNA, the cationic nature of this compound facilitates a strong binding affinity. mdpi.com Molecular docking studies have indicated that this compound can intercalate into DNA bases, which is the most stable form of ligand-DNA binding. mdpi.com This intercalation may disrupt DNA replication and other critical functions. mdpi.com
Furthermore, this compound interacts with proteins. It has been shown to have a strong interaction with bovine serum albumin (BSA). mdpi.com The strong chemical attachment of cationic dyes can also lead to the denaturation of mucoproteins, such as those found in the cornea, which may contribute to tissue damage. nih.gov Studies on human red blood cells and NIH/3T3 mouse embryonic fibroblast cell lines have demonstrated that this compound is cytotoxic, indicating it can be harmful upon exposure. mdpi.com The hemolytic effect on red blood cells suggests it can rupture erythrocytes, causing the release of cytoplasmic contents. mdpi.com
Table 1: Summary of Toxic Mechanisms of this compound
| Toxic Mechanism | Affected Biomolecule/Structure | Description of Interaction | Source(s) |
|---|---|---|---|
| DNA Intercalation | DNA | The cationic dye inserts itself between the base pairs of the DNA double helix, a stable binding model that can interfere with DNA replication and function. | mdpi.com |
| Electrostatic Binding | DNA | The positive charge on the dye molecule is attracted to the negatively charged phosphate backbone of DNA, enhancing binding affinity. | mdpi.com |
| Protein Denaturation | Mucoproteins (e.g., in cornea) | Strong chemical attachment of the dye to proteins can alter their structure and function, leading to tissue damage. | nih.gov |
| Protein Binding | Serum Albumin (e.g., BSA) | The dye exhibits intense interactions with serum albumins, which act as carrier proteins in the blood. | mdpi.com |
| Cytotoxicity | NIH/3T3 Fibroblast Cells | The dye is harmful to fibroblast cell lines, which are crucial for skin structure. | mdpi.com |
| Hemolysis | Red Blood Cells | The dye can cause the rupture of red blood cells, releasing their internal contents into the surrounding fluid. | mdpi.com |
Systems Toxicology Approaches for Holistic Understanding
Systems toxicology represents an advanced, interdisciplinary approach to understanding the adverse effects of chemicals. nih.gov It moves beyond traditional methods by integrating large-scale data from genomics, proteomics, and metabolomics with computational modeling to create a holistic view of toxicological events. nih.govresearchgate.net This approach uses the concept of a network to model the complex interactions between a toxicant and a biological system, aiming to better predict toxicity. nih.govresearchgate.net
A systems toxicology framework for a compound like this compound would not focus on a single endpoint but would instead map its interactions across multiple biological pathways. Such a framework can be conceptualized in several stages that trace the compound's path from exposure to effect. researchgate.netnih.gov
External Exposure and Bioavailability: This stage considers the chemical's form and transport in the exposure medium. researchgate.netnih.gov
Toxicokinetics: This involves the absorption, distribution, metabolism, and excretion (ADME) of the chemical within the organism. researchgate.netnih.gov For this compound, this would include its percutaneous absorption potential. mdpi.com
Toxicodynamics: This final stage examines the interaction of the chemical with its molecular target(s) and the subsequent cascade of events leading to a toxic effect. researchgate.netnih.gov For this compound, this would focus on its known interactions with DNA and proteins. nih.govmdpi.com
By applying this approach, a network model for this compound could be constructed. This model would integrate data on its DNA intercalation, protein binding, and resulting cytotoxicity with broader cellular pathways. mdpi.com It would allow for a more comprehensive understanding of how these initial molecular interactions translate into cellular and tissue-level damage. This holistic perspective is crucial for predicting potential systemic effects that might not be apparent from studying isolated mechanisms. The emergence of network toxicology provides new opportunities for systematically analyzing these complex interaction networks. researchgate.net
Table 2: Conceptual Systems Toxicology Framework for this compound
| Stage | Description | Relevance to this compound | Source(s) |
|---|---|---|---|
| 1. Bioavailability | Processes related to the speciation, binding, and transport of the chemical. | Investigating how this compound behaves in various media and its ability to penetrate biological barriers like the skin. | mdpi.comresearchgate.netnih.gov |
| 2. Toxicokinetics | The absorption, distribution, metabolism, and excretion (ADME) of the chemical within the organism. | Tracking the distribution of absorbed this compound throughout the body and how it is metabolized or cleared. | researchgate.netnih.gov |
| 3. Toxicodynamics | The binding of the chemical to its molecular target and the resulting biological effects. | Analyzing the primary toxic actions, such as DNA intercalation and protein denaturation, and the downstream cellular responses. | nih.govmdpi.comresearchgate.netnih.gov |
Biomaterial Interaction Context in Biological Systems
In the context of biological systems, this compound (as Safranin O) is widely used as a histological stain, particularly in the field of tissue engineering and regenerative medicine to evaluate the interaction between cells and biomaterials. nih.govmdpi.com Biomaterials are engineered to interact with biological systems to support tissue regeneration, and Safranin O is a critical tool for assessing the success of this interaction, especially in cartilage repair. longdom.orgresearchgate.net
The primary interaction in this context is the binding of the cationic Safranin O dye to negatively charged proteoglycans within the extracellular matrix (ECM) of newly formed cartilage. mdpi.comjapsonline.com This staining allows researchers to visualize and quantify the extent and quality of cartilage-like tissue formation on or within a biomaterial scaffold. researchgate.net For example, positive Safranin O staining indicates the production of a mature, proteoglycan-rich matrix, a hallmark of healthy cartilage. researchgate.netjapsonline.com
This application is frequently documented in studies using various biomaterials as scaffolds to promote cell growth and differentiation. These scaffolds can be made from natural polymers like collagen, fibroin, and alginate, or synthetic polymers. nih.govresearchgate.netfrontiersin.org The intensity of the Safranin O stain helps researchers compare the effectiveness of different biomaterials or culture conditions in promoting chondrogenesis (cartilage formation). researchgate.netjapsonline.com For instance, studies have used Safranin O to show enhanced cartilage regeneration on scaffolds made of silk fibroin or to compare the chondrogenic potential of stem cells seeded on different hydrogels. nih.govresearchgate.net Therefore, the interaction of this compound with these biomaterial-cell constructs is fundamental to assessing the biocompatibility and regenerative capacity of the engineered tissue. frontiersin.org
Table 3: Use of this compound (Safranin O) in Biomaterial Assessment
| Biomaterial | Biological Application | Role of this compound (Safranin O) | Source(s) |
|---|---|---|---|
| Silk Fibroin | Cartilage Tissue Engineering | Staining of regenerated cartilage to visualize and assess the upregulation of bone formation. | nih.gov |
| Collagen (Type I) | Cartilage Tissue Engineering | Staining to confirm the formation of mature cartilage-like matrix by seeded progenitor cells. | researchgate.net |
| Alginate | Cartilage Tissue Engineering | Staining to evaluate the formation of cartilage-like tissue from seeded progenitor cells. | researchgate.net |
| Various Scaffolds | Rheumatoid Arthritis Research | Staining of rat ankle cartilage to assess the degree of cartilage destruction or protection by therapeutic agents. | japsonline.com |
| Hydrogels | Cartilage Tissue Engineering | Staining to evaluate the chondrogenic differentiation potential of stem cells grown on the hydrogel. | researchgate.net |
Theoretical and Computational Investigations of Basic Red 2
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bonvinlab.orgbonvinlab.org This method is widely used to understand the interactions between small molecules like Basic Red 2 and biological macromolecules.
Studies have performed molecular docking simulations to investigate the binding of this compound with bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). mdpi.com These simulations provide a detailed view of the binding interactions at the atomic level. For instance, the docking of this compound with BSA revealed a binding energy of -7.85 kcal/mol, with the dye molecule surrounded by specific amino acid residues such as Pro415, Tyr496, and Lys533. mdpi.com
In the case of DNA, molecular docking calculations indicated that this compound could intercalate into the DNA base pairs, which is a highly stable binding mode. mdpi.com This intercalation is considered more favorable than groove binding, leading to a lower binding energy and higher affinity for DNA compared to other dyes studied simultaneously. mdpi.com
Molecular dynamics (MD) simulations, which show how molecules move and change shape over time, have been used to study the stability of dye-protein complexes and the aggregation behavior of Safranin O in aqueous solutions. acs.orgmdpi.comacs.org For example, MD simulations confirmed the formation of multilayer mixed dye aggregates on zeolite surfaces during adsorption processes and have been used to measure the stability of complexes like Lysozyme–Safranin O. mdpi.comacs.org Simulations have also shed light on the aggregation of Safranin O molecules, which is believed to be linked to its function as an ice growth inhibitor. acs.org
| Target Macromolecule | Lowest Binding Energy (kcal/mol) | Key Interacting Residues/Binding Mode | Reference |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | -7.85 | Pro415, Tyr496, Lys533, Glu530, Ser418, etc. | mdpi.com |
| Calf Thymus DNA (CT-DNA) | Lower than other tested dyes (e.g., Fuchsin basic, Victoria blue B) | Intercalation into DNA base pairs; H-bond with O4 of Dt19 | mdpi.com |
Prediction of Reactive Sites and Degradation Pathways
A significant application of computational chemistry is the prediction of how and where a molecule will react. For this compound, this is particularly relevant for understanding its degradation in the environment. Theoretical studies have focused on identifying the most reactive sites susceptible to attack by radicals, such as the hydroxyl radical (•OH), which is a key species in advanced oxidation processes used for water treatment.
By using DFT and ab initio methods, researchers can calculate local reactivity descriptors like Fukui functions. researchgate.netscispace.comsemanticscholar.org The Fukui function indicates the propensity of an electronic density to deform at a given position upon accepting or donating an electron. mdpi.com For this compound and similar dyes, these calculations have shown that the most reactive sites for radical attacks are predominantly located on the phenazine (B1670421) chromophore, the core structure of the dye. researchgate.net The nitrogen atoms within the molecule are often identified as being particularly susceptible to electrophilic and radical attacks, suggesting that the azo bond is a labile portion of the molecule. scielo.org.mx This information is crucial for predicting the initial steps of the degradation mechanism. researchgate.netscielo.org.mx
| Computational Method | Reactivity Descriptor | Predicted Reactive Site/Region | Type of Attack | Reference |
|---|---|---|---|---|
| DFT (CAM-B3LYP) | Fukui Indices | Phenazine chromophore | Radical Attack | researchgate.net |
| DFT (B3LYP) | Fukui Function | Nitrogen atoms (azo bond) | Electrophilic & Radical Attack | scielo.org.mx |
| DFT (B3LYP) | Fukui Function | Hydroxyl, benzene, and carbonyl groups | Radical Attack | mdpi.com |
Correlation of Theoretical Predictions with Experimental Observations
The validity and utility of computational models are established by comparing their predictions with experimental results. For this compound, numerous studies have demonstrated a strong correlation between theoretical calculations and laboratory observations.
For example, vibrational spectra (FTIR, Raman) calculated using DFT have been shown to reproduce experimental spectra with a high degree of accuracy, which aids in the definitive assignment of vibrational modes. cambridge.orgorientjchem.orgmdpi.com Similarly, the electronic absorption spectra calculated with Time-Dependent DFT (TD-DFT) have been compared with UV-Vis spectroscopic measurements. researchgate.netcecam.org
In the context of degradation, the reactive sites predicted by Fukui function analysis have been shown to be in good agreement with the degradation products identified experimentally. researchgate.net This confirms that computational models can accurately predict the parts of the molecule that are most vulnerable to chemical breakdown. Furthermore, the insights from molecular docking studies, which suggest strong interactions between this compound and biomolecules like BSA and DNA, are corroborated by experimental techniques such as fluorescence quenching and absorption titration, which also indicate intense binding. mdpi.com
Development of Predictive Models for Environmental Fate and Biological Interactions
The data generated from theoretical and computational studies form the basis for developing larger-scale predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netmst.dkresearchgate.netfrontiersin.orgspringernature.com QSAR models establish a mathematical relationship between the chemical structure of a substance and its biological activity or environmental fate. mdpi.com
For dyes like this compound, QSAR models can be developed to predict properties like toxicity, biodegradability, and adsorption potential. researchgate.netfrontiersin.orgspringernature.com The descriptors used in these models are often derived from quantum chemical calculations. These can include electronic properties (HOMO/LUMO energies), steric properties (molecular surface area), and thermodynamic properties. researchgate.netfrontiersin.org For instance, descriptors such as softness (the inverse of hardness) and partial charges on atoms have been found to be crucial in building QSAR models for the photostability of azo dyes. researchgate.net
While specific, fully developed QSAR models for this compound are not extensively detailed in the searched literature, the foundational computational work provides the necessary descriptors. The U.S. Environmental Protection Agency (EPA) maintains tools like the Ecological Structure Activity Relationships (ECOSAR) program, which uses SARs to predict the aquatic toxicity of chemicals, demonstrating the practical application of such predictive modeling. epa.gov By correlating the vast amount of computational data with experimental results on adsorption, degradation, and toxicity, robust models can be constructed to forecast the environmental impact and biological interactions of this compound and related compounds, aiding in risk assessment and the design of safer chemicals. acs.orgacs.orgnih.gov
Advanced Research Applications of Basic Red 2
Material Science Applications
In the realm of material science, Basic Red 2 is explored for its electronic and optical properties, making it a candidate for components in advanced technological devices.
Photosensitizers in Solar Cells
This compound is investigated as a photosensitizer, a crucial component in dye-sensitized solar cells (DSSCs). chemicalbook.comresearchgate.net Photosensitizers absorb solar photons and inject photoexcited electrons into a semiconductor's conduction band, initiating the conversion of light to electricity. nih.govorientjchem.org The effectiveness of a DSSC is highly dependent on the photosensitizer's ability to absorb a broad spectrum of visible light and efficiently transfer electrons. nih.govbohrium.com
Research has shown that Safranin T can act as a photosensitizer for various chemical reactions. researchgate.net In the context of DSSCs, natural and synthetic dyes are continuously being explored for their potential to replace more expensive and complex ruthenium-based sensitizers. nih.govresearchgate.net this compound, with its strong absorption in the visible region of the electromagnetic spectrum, is a promising candidate for these third-generation solar cell technologies. mdpi.combohrium.com Its performance is evaluated based on photovoltaic parameters such as efficiency, current, voltage, and fill factor under standard illumination. bohrium.com The goal of this research is to develop low-cost, efficient, and environmentally friendly solar cells. orientjchem.org
Table 1: Role of Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)
| Component/Process | Function | Relevance of this compound |
| Photosensitizer | Absorbs solar photons; injects electrons into semiconductor. nih.gov | Acts as a photosensitizer due to its strong light absorption in the visible spectrum. chemicalbook.commdpi.com |
| Electron Injection | Transfers photoexcited electrons to the semiconductor's conduction band. nih.gov | Capable of electron transfer, a key requirement for photosensitization. researchgate.netbohrium.com |
| Energy Conversion | Initiates the process of converting light energy into electrical energy. orientjchem.org | Studied for its potential in creating efficient and low-cost solar cells. chemicalbook.comresearchgate.net |
Charge-Controlling Agents in Electrophotography Toners
In the field of electrophotography, used in photocopiers and laser printers, this compound serves as a charge-controlling agent (CCA). chemicalbook.com Toners are fine powders, typically composed of a binder resin, a colorant, and a CCA, that develop a visible image from an electrostatic latent image. cosmoamt.comdiva-portal.orgicrc.ac.ir
CCAs are critical for stabilizing the toner's charge to a desired level and polarity, ensuring high-quality image transfer. imaging.orgorient-usa.com They facilitate the effective tribo-electrification at the toner/carrier interface. imaging.org this compound is listed among various basic dyes used as colored charge-controlling agents in toners. chemicalbook.comgoogle.com The selection of a CCA can influence the toner's color, characteristics, and thermal properties. cosmoamt.com Research in this area focuses on developing CCAs that provide stable and consistent charge performance, including colorless agents for use in full-color toners. researchgate.netheubach.com
Advanced Dyeing Research (e.g., Acrylic, Linen, Silk Products)
Basic dyes, including this compound, are cationic dyes primarily used for dyeing substrates with anionic characteristics, such as acrylic fibers. slideshare.netbgtextilepublisher.org Research in this area focuses on optimizing dyeing processes to improve efficiency, fastness, and environmental impact. bgtextilepublisher.org
This compound is used for dyeing acrylic, linen, and silk products. chemicalbook.com Acrylic fibers contain acidic (anionic) groups that give them a strong affinity for cationic basic dyes, forming ionic bonds that result in high wash fastness. bgtextilepublisher.orgnih.gov However, the dense structure of acrylic fibers can lead to poor dye migration. bgtextilepublisher.org Research explores optimizing dyeing parameters like temperature, pH, and the use of auxiliary agents to achieve more efficient dyeing, meaning more dye is fixed to the fiber and less is left in the wastewater. bgtextilepublisher.org While basic dyes have high tinctorial strength and produce bright shades, they traditionally have poor lightfastness, leading to the development of modified basic dyes with improved properties. slideshare.netslideshare.net
Research in Affinity-Specific Separations of Nucleic Acids
The ability of this compound (Safranin) to interact with biological macromolecules is exploited in advanced separation techniques. medchemexpress.comglpbio.com It is used as a dye component in soluble complex-forming molecules for the affinity-specific separation of nucleic acids. chemicalbook.com Affinity-based separation is a powerful technique that relies on the specific binding between a target molecule and a ligand immobilized on a matrix. unc.edunih.gov
Safranin's planar, cationic structure allows it to readily intercalate into the double helix of DNA. glpbio.comchemsrc.combio-world.com This interaction is the basis for its use in affinity chromatography to fractionate DNA based on base-pair specificity. Research has shown that Safranin T can be strongly adsorbed onto the negatively charged electrostatic film of nucleic acids like DNA and RNA, an interaction that follows the Langmuir isothermal adsorption model. scispace.com This specific binding allows for the separation and purification of nucleic acids from complex mixtures, a critical step in many molecular biology studies. unc.eduresearchgate.net
Table 2: Interaction of this compound (Safranin) with Nucleic Acids
| Interaction Type | Description | Research Application |
| Intercalation | The planar Safranin molecule inserts itself between the base pairs of the DNA double helix. glpbio.comchemsrc.com | Used in developing electrochemical DNA biosensors. researchgate.net |
| Electrostatic Attraction | The cationic dye is attracted to the negatively charged phosphate (B84403) backbone of nucleic acids. scispace.com | Forms the basis for affinity-specific separation and purification of DNA and RNA. chemicalbook.comscispace.com |
| Complex Formation | Forms a dye-nucleic acid assembly. scispace.com | Enables the fractionation of DNA based on base-pair specificity. |
Development of Spectroscopic Probes and Sensors
This compound is extensively used in academic research as a spectroscopic probe and indicator. medchemexpress.comglpbio.comchemsrc.comrsc.orgselleckchem.com Its optical properties, including distinct absorbance and fluorescence characteristics, make it a valuable tool for studying various chemical and biological systems. rsc.org
As a spectroscopic probe, Safranin's interaction with macromolecules like DNA and proteins can be monitored through changes in its spectral properties. medchemexpress.comchemsrc.com This allows researchers to investigate binding modes and affinities. researchgate.net It is also employed as a redox indicator for determining metal ion concentrations. glpbio.comselleckchem.com However, research has revealed that commercial Safranin O is often a mixture of four main components with different fluorescence properties, highlighting the need for high-purity standards for precise and reproducible measurements when using it as a spectroscopic probe. rsc.org
Forensic Science Research (e.g., Friction Ridge Visualization)
In forensic science, this compound is used to visualize latent friction ridge impressions, commonly known as fingerprints. chemicalbook.com Friction ridges are the raised portions of the epidermis on fingers, palms, and feet that create unique and persistent patterns. routledge.comusp.br Visualizing latent prints—those not immediately visible—is a crucial step in criminal investigations. utm.myfbi.gov
This compound (Safranin) is employed as a fluorescent dye-stain to enhance latent prints that have been developed with cyanoacrylate (superglue) fuming, particularly on non-porous surfaces. fbi.govcbdiai.org The dye fluoresces when exposed to light of specific wavelengths (around 500 nm), making the ridge detail more visible for analysis. cbdiai.org Research has focused on developing new, environmentally friendly reagents incorporating Safranin for visualizing prints on challenging surfaces, such as items submerged in water. utm.myutm.my For instance, a Safranin-tinted Candida rugosa lipase (B570770) reagent has been shown to be effective in developing latent prints on non-porous objects immersed in water for extended periods. utm.myutm.mynih.gov This research aims to improve the quality and reliability of fingerprint evidence, especially for level 3 features like pore structure. nih.govheraldopenaccess.us
Future Research Directions and Emerging Paradigms for Basic Red 2
Development of Sustainable Remediation Technologies
The focus on remediation is shifting towards "green" and sustainable technologies that are both effective and environmentally benign. enviro.wiki This paradigm emphasizes the use of renewable resources, minimization of secondary pollution, and development of cost-effective solutions. nih.gov Key areas of future research include:
Waste-as-Resource Adsorbents: Significant research is being directed towards converting agricultural and industrial wastes into valuable adsorbents. Materials such as garlic peels, orange peels, and beech sawdust have shown considerable potential for dye removal. rsc.org Future work will focus on optimizing the modification of these materials to enhance their adsorption capacity and selectivity for cationic dyes like Basic Red 2.
Bioremediation and Phytoremediation: The use of microorganisms and plants to degrade or accumulate pollutants is a cornerstone of sustainable remediation. nih.govmatterofgas.eumdpi.com In-situ bioremediation techniques, which stimulate native microbial populations, avoid the need for excavation and transport of contaminated materials. nih.govmatterofgas.eu The integration of biochar with phytoremediation is an emerging synergistic approach, where biochar improves soil conditions and sequesters pollutants, while plants contribute to their degradation. mdpi.com
Hybrid and Integrated Systems: Combining different remediation techniques can overcome the limitations of individual processes. Hybrid adsorption-oxidation technologies are particularly promising. researchgate.net In these systems, pollutants are first concentrated onto an adsorbent and then degraded by AOPs, which generate highly reactive species like hydroxyl radicals to break them down into simpler, less harmful compounds. researchgate.net
The table below summarizes the performance of various sustainable adsorbents in removing dyes, highlighting the potential of waste-derived materials.
| Adsorbent | Pollutant(s) | Maximum Adsorption Capacity / Removal Efficiency | Key Findings |
| Bentonite (B74815) | This compound | >90% removal in minutes | Adsorption is rapid and effective, primarily driven by cation exchange. acs.org |
| LTA Zeolite (from waste) | Safranine-T | 98.12% removal efficiency | Demonstrates effective use of hazardous aluminum waste for dye remediation. csic.es |
| Garlic Peels | Methylene (B1212753) Blue | 142.86 mg/g | A low-cost agricultural waste showing high potential for cationic dye removal. rsc.org |
| Beech Sawdust | Basic Red 22 | High performance | A readily available and economical sorbent material. rsc.org |
| Black Tea & Tomato Stem Hydrochar | Safranin O (this compound) | Effective cleanup | Highlights the potential of bio-waste derived hydrochar in wastewater treatment. researchgate.net |
Advanced Mechanistic Insights into Environmental and Biological Fate
A fundamental understanding of the transformation pathways and reaction mechanisms of this compound is critical for developing truly effective and safe remediation strategies. Future research must move beyond empirical observations to detailed mechanistic investigations.
Advanced analytical techniques are central to this effort. The use of LC-(ESI)-MS/MS, for example, has allowed researchers to identify the specific intermediate products formed during the degradation of azo dyes by AOPs, revealing pathways that lead to the formation of simpler organic acids like oxalic acid and formic acid before complete mineralization. bohrium.com
Computational chemistry provides a powerful lens for examining these processes at the molecular level. mdpi.com Quantum mechanical calculations and molecular dynamics simulations can elucidate:
Adsorption Mechanisms: Modeling the interaction between dye molecules and adsorbent surfaces can reveal the nature of the binding forces (e.g., electrostatic, van der Waals, hydrogen bonding) and identify the most favorable adsorption sites. bohrium.com
Catalytic Degradation: Simulations can map the reaction coordinates for the breakdown of the this compound molecule on a catalyst's surface. This includes identifying which chemical bonds are most susceptible to cleavage by reactive oxygen species and determining the energy barriers for these reactions.
Biological Interactions: Computational models can predict how this compound or its degradation byproducts might interact with critical biological molecules, such as enzymes or DNA, offering a preliminary assessment of potential toxicity. oncotarget.com
This deeper mechanistic understanding will enable the rational design of more efficient catalysts and safer degradation endpoints. mdpi.com
Novel Material Design for Enhanced Performance
The performance of many remediation technologies is dictated by the properties of the materials used. The rational design and synthesis of novel materials with tailored characteristics is a major frontier in research for treating dye-contaminated water. frontiersin.org
Key areas of innovation include:
Advanced Nanomaterials: Nanotechnology offers pathways to create highly effective adsorbents and photocatalysts. d-nb.info Research is focused on synthesizing nanoparticles with controlled morphology, such as the cubic structure of Cu2O nanoparticles, which has been shown to be effective for the adsorption and photocatalytic removal of reactive red 2. researchgate.netresearchgate.net The development of nanocomposites, like NiO/CuO, can leverage synergistic effects between different materials to achieve higher degradation efficiencies than the individual components. researchgate.net
Metal-Organic Frameworks (MOFs): MOFs are a class of crystalline porous materials with exceptionally high surface areas and tunable structures. mdpi.com These properties make them outstanding candidates for adsorption. For instance, the MOF known as MIL-101(Cr) has demonstrated a remarkably high adsorption capacity for reactive dyes, far exceeding many traditional adsorbents. mdpi.com
Functionalized and Hybrid Materials: The performance of existing materials can be significantly enhanced through modification. This includes grafting specific functional groups onto the surface of adsorbents to increase their affinity for cationic dyes like this compound. rsc.org Another innovative approach is the creation of composite materials like pectin/chitosan Mo-MOF hydrogels, which combine the adsorption capabilities of MOFs with the antimicrobial properties of hydrogels, allowing for simultaneous removal of chemical and biological pollutants. frontiersin.org
The following table presents examples of novel materials being developed for dye remediation.
| Novel Material | Material Type | Key Feature(s) | Performance for Dye Removal |
| Cuprous Oxide (Cu2O) Nanoparticles | Nanoparticle Adsorbent/Photocatalyst | Homogenous cubic shape, selective for anionic dyes. researchgate.netresearchgate.net | ~90% removal of Reactive Red 2 under UV light. researchgate.netresearchgate.net |
| MIL-101 (Cr) | Metal-Organic Framework (MOF) | Extremely high BET surface area (1922 m²/g). mdpi.com | Maximum adsorption capacity for Reactive Red 2 reached 1002 mg/g. mdpi.com |
| Pectin/Chitosan Mo-MOF Hydrogel | Hybrid Hydrogel/MOF | High porosity, antimicrobial properties. frontiersin.org | Effective for Congo red adsorption and inhibition of pathogenic bacteria. frontiersin.org |
| Immobilized TiO2 Nanoparticles | Nanoparticle Photocatalyst | Industrial Degussa P25 immobilized on glass beads. tandfonline.com | Effective for photocatalytic removal of C.I. Basic Red 46. tandfonline.com |
Regulatory Science Considerations in Environmental Management
As new technologies for dye remediation emerge, a robust regulatory framework is essential to ensure their safe and effective implementation. Regulatory science, which is the science of developing new tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products, must evolve in parallel with technological advancements. bfarm.deoo7.jp
For a compound like this compound, future regulatory considerations should include:
Standardized Environmental Risk Assessment (ERA): There is a need to move towards a more harmonized and comprehensive ERA framework for dyes. ifluids.com This involves adopting a risk quotient (RQ) approach, which formally compares the Predicted Environmental Concentration (PEC) of a substance with its Predicted No-Effect Concentration (PNEC). europa.eu This provides a more nuanced assessment of risk than simple hazard identification.
Lifecycle Assessment: The environmental impact of a remediation technology itself must be considered. This includes the energy and resources consumed during the synthesis of novel materials (e.g., nanoparticles, MOFs) and the potential for the release of secondary pollutants.
Bridging the Translational Gap: Regulatory science plays a critical role in closing the gap between laboratory research and real-world application. bfarm.de This requires early and frequent interaction between academic researchers, industry developers, and regulatory agencies to ensure that emerging technologies are developed with regulatory requirements in mind. bfarm.desquarespace.com This can help streamline the path to approval and adoption of innovative and sustainable solutions for managing contaminants like this compound.
Ultimately, the goal is to create a regulatory environment that fosters innovation while ensuring the protection of human health and the environment. europa.eusquarespace.com
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Basic Red 2 that influence its applicability in experimental settings?
- Methodological Answer: Determine properties such as solubility (via gravimetric analysis), absorbance maxima (UV-Vis spectrophotometry at 300–700 nm), and pH stability (titration with spectrophotometric monitoring). Calibrate instruments using standard solutions and validate measurements with triplicate trials. Report uncertainties using standard deviations .
Q. How can researchers design experiments to quantify this compound concentration in aqueous solutions using spectrophotometry?
- Methodological Answer: Prepare a calibration curve using serial dilutions of a stock solution. Select the optimal wavelength (e.g., λ_max = 520 nm for this compound) and validate linearity (R² ≥ 0.995). Account for matrix effects by spiking samples with known concentrations and calculating recovery rates (85–115% acceptable). Use blank corrections to minimize interference .
Q. What statistical approaches are recommended for validating the reproducibility of this compound synthesis yields?
- Methodological Answer: Perform ANOVA on triplicate synthesis batches to assess inter-batch variability. Calculate relative standard deviation (RSD < 5% for high reproducibility). Use t-tests to compare yields under varying conditions (e.g., temperature, catalyst concentration). Report confidence intervals (95%) to quantify uncertainty .
Advanced Research Questions
Q. How can conflicting data on the photostability of this compound in different solvent systems be reconciled through systematic analysis?
- Methodological Answer: Conduct controlled photodegradation experiments under standardized light intensity (e.g., 1000 W/m²) and solvent polarity (e.g., dielectric constant ε). Monitor degradation kinetics via HPLC-MS and compare rate constants (k) using Arrhenius plots. Statistically evaluate outliers via Grubbs' test and identify solvent-specific quenching mechanisms .
Q. What advanced chromatographic techniques are optimal for identifying degradation byproducts of this compound under oxidative conditions?
- Methodological Answer: Employ high-resolution LC-QTOF-MS with electrospray ionization (ESI) in positive/negative modes. Fragment ions using collision-induced dissociation (CID) to confirm structures. Compare spectral libraries (e.g., NIST) and quantify byproducts via external calibration. Validate method precision with inter-day RSD < 10% .
Q. How can time-resolved spectroscopic methods elucidate the reaction mechanisms of this compound with hydroxyl radicals (•OH)?
- Methodological Answer: Use laser flash photolysis to generate •OH radicals and monitor transient absorption spectra at nanosecond resolution. Analyze kinetic traces to derive rate constants (k_obs) and propose reaction pathways (e.g., H-abstraction vs. electron transfer). Validate mechanisms using isotopic labeling (e.g., D₂O for H/D exchange studies) .
Q. What experimental strategies address variability in this compound adsorption studies across heterogeneous substrates?
- Methodological Answer: Characterize substrate porosity (BET surface area) and functional groups (FTIR/XPS). Perform adsorption isotherms (Langmuir/Freundlich models) with error propagation analysis. Use multivariate regression to identify dominant factors (e.g., pH, ionic strength). Replicate experiments across independent labs to assess reproducibility .
Guidelines for Data Reporting
- Instrumentation Precision: Report measurements with significant digits reflecting instrument resolution (e.g., ±0.001 absorbance units for UV-Vis) .
- Statistical Significance: Use p < 0.05 thresholds for hypothesis testing, explicitly stating the statistical test applied (e.g., t-test, ANOVA) .
- Data Contradictions: Document experimental conditions meticulously (e.g., temperature, humidity) and perform sensitivity analyses to identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
